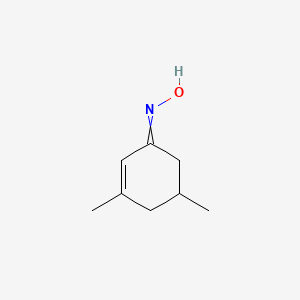

2-Cyclohexen-1-one, 3,5-dimethyl-, oxime

Description

2-Cyclohexen-1-one, 3,5-dimethyl-, oxime is a cyclohexenone oxime derivative characterized by a ketoxime functional group (-NOH) at the 1-position of the cyclohexenone ring and methyl substituents at the 3- and 5-positions. The parent compound has a molecular formula of C₈H₁₂O, a molecular weight of 124.18 g/mol, and an IUPAC Standard InChIKey NOQKKFBBAODEHN-UHFFFAOYSA-N . The oxime derivative would result from the substitution of the ketone group (-C=O) with an oxime (-C=N-OH), altering its reactivity and physicochemical properties.

Properties

CAS No. |

67543-92-4 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

N-(3,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine |

InChI |

InChI=1S/C8H13NO/c1-6-3-7(2)5-8(4-6)9-10/h4,7,10H,3,5H2,1-2H3 |

InChI Key |

JUJKSXCZYPGETN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=CC(=NO)C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Cyclohexenone Oximes

The following table compares 2-cyclohexen-1-one, 3,5-dimethyl-, oxime with similar compounds based on substituent patterns, molecular properties, and applications:

Key Observations:

Substituent Effects: Methyl groups: The 3,5-dimethyl substitution in the parent compound reduces ring strain and enhances stability compared to unsubstituted cyclohexenones . Aromatic vs. Aliphatic Substituents: Phenyl-substituted oximes (e.g., 2-phenyl-) exhibit distinct electronic properties due to resonance effects, influencing their UV/Vis spectra and reactivity .

Functional Group Influence: Oxime Group: Introduces hydrogen-bonding capacity (NOH group), increasing polarity and solubility in protic solvents compared to the parent ketone. Ethoxyimino Groups: Found in pesticide derivatives (e.g., cycloxydim), these groups enhance bioactivity by mimicking natural substrates in enzyme inhibition .

Applications: Agrochemicals: Derivatives like cycloxydim and sethoxydim are commercial herbicides targeting lipid biosynthesis . Fragrance/Cosmetics: Compounds with conjugated enone systems (e.g., 4-(3-oxo-1-butenyl)) are explored for their odor profiles .

Research Findings and Data

Physicochemical Properties

- 3,5-Dimethyl-2-cyclohexen-1-one: LogP (octanol-water partition coefficient) is predicted to be ~2.5 (calculated from molecular structure), indicating moderate hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.